4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a fluorophenyl group and a diazaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorophenyl-substituted amine with a suitable carbonyl compound can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds .
Scientific Research Applications
4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the spirocyclic structure may facilitate the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Shares a similar spirocyclic structure but lacks the fluorophenyl group.
Spiro[5.5]undecane derivatives: These compounds have variations in the substituents attached to the spirocyclic core.
Uniqueness
The presence of the fluorophenyl group in 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-11-2-4-12(5-3-11)17-10-14(19-8-13(17)18)6-1-7-16-9-14/h2-5,16H,1,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOLBDERBDLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C(=O)CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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